(2S,2'S,5'S)-Lilac aldehyde
CAS No.: 53447-45-3
Cat. No.: VC17156077
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53447-45-3 |
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Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | (2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
Standard InChI | InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
Standard InChI Key | YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
Isomeric SMILES | C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
Canonical SMILES | CC(C=O)C1CCC(O1)(C)C=C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Stereochemistry
(2S,2'S,5'S)-Lilac aldehyde (IUPAC name: 2-(5-ethenyl-5-methyloxolan-2-yl)propanal) possesses the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . Its structure features a tetrahydrofuran (THF) ring substituted with methyl and ethenyl groups at the 5-position and a propanal side chain at the 2-position (Figure 1). The compound’s three stereogenic centers (2S, 2'S, and 5'S) confer distinct conformational properties that are critical to its olfactory profile .
Table 1: Key Structural Features of (2S,2'S,5'S)-Lilac Aldehyde
Property | Description |
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Molecular Formula | C₁₀H₁₆O₂ |
Molecular Weight | 168.23 g/mol |
Stereogenic Centers | 2S, 2'S, 5'S |
Functional Groups | Aldehyde (-CHO), tetrahydrofuran ring, ethenyl (-CH₂CH₂), methyl (-CH₃) |
Chiral Configuration | (2S,2'S,5'S)-configured enantiomer |
The THF ring’s rigidity and the spatial arrangement of substituents create a unique three-dimensional scaffold that interacts with olfactory receptors, producing its signature floral aroma .
Stereoisomerism and Olfactory Differentiation
Lilac aldehyde exists in eight possible stereoisomers due to its three chiral centers. Among these, the (2S,2'S,5'S)-configured isomer is distinguished by its sweet, floral scent, whereas other isomers exhibit divergent olfactory profiles. For example:
Enantioselective gas chromatography has been instrumental in isolating and characterizing these isomers, highlighting the critical role of stereochemistry in fragrance design.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (2S,2'S,5'S)-Lilac aldehyde typically involves four-step sequences starting from α-chloroketones. A representative route, as detailed by , includes:
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Ketalization: Reaction of α-chloroketones (e.g., 8–11) with neopentyl glycol under acid catalysis.
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Elimination: Base-mediated dehydrohalogenation of chloroketals (12–15) to form alkenyl ketals (16–19).
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Reductive Opening: Treatment with diisobutylaluminum hydride (DIBAL) or Grignard reagents to yield secondary alcohols (20–24).
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Oxidation: Dess–Martin periodinane (DMP)-mediated oxidation of alcohols to aldehydes (3–7).
Table 2: Key Reagents in the Synthesis of (2S,2'S,5'S)-Lilac Aldehyde
Step | Reagents/Conditions | Purpose |
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Ketalization | Neopentyl glycol, p-TsOH, cyclohexane, reflux | Protect ketone as ketal |
Elimination | KOtBu, THF, 0°C → rt | Form alkene via dehydrohalogenation |
Reduction | DIBAL, hexanes, -78°C | Reduce ketal to alcohol |
Oxidation | Dess–Martin periodinane, CH₂Cl₂, rt | Oxidize alcohol to aldehyde |
Industrial-Scale Challenges
Scalability remains a hurdle due to the laborious separation of stereoisomers and the use of costly reagents like DIBAL. Advances in biocatalytic methods and flow chemistry are being explored to enhance efficiency and reduce waste .
Physicochemical Properties
Solubility and Stability
(2S,2'S,5'S)-Lilac aldehyde is insoluble in water but miscible with ethanol and nonpolar solvents . Its stability is pH-dependent, with degradation observed under strongly acidic or basic conditions.
Table 3: Physical Properties of (2S,2'S,5'S)-Lilac Aldehyde
Property | Value/Range |
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Density (20°C) | 0.951–0.961 g/cm³ |
Refractive Index | 1.450–1.459 |
Kovats Retention Index | 1145–1237 (non-polar phases) |
Boiling Point | 230–235°C (estimated) |
Spectroscopic Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the THF ring and aldehyde proton (δ 9.5–10.0 ppm) .
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GC-MS: Characteristic fragments at m/z 55, 43, and 41 correspond to cleavage of the aldehyde and THF moieties .
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretches) .
Olfactory Profile and Applications
Mechanism of Olfactory Perception
The compound’s THF ring and aldehyde group interact with G-protein-coupled olfactory receptors (GPCRs), particularly OR5AN1, triggering neuronal signaling interpreted as floral scent . Modifications to the THF ring (e.g., seco-analogues) diminish floral notes, underscoring the ring’s osmophoric role .
Industrial Applications
(2S,2'S,5'S)-Lilac aldehyde is a cornerstone in luxury perfumes, imparting fresh, floral top notes. It is also used in:
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Flavorings: Enhances fruity and floral nuances in beverages and confectionery.
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Aromatherapy: Promotes relaxation in lavender- and lilac-based formulations .
Table 4: Comparison with Related Fragrance Compounds
Compound | Molecular Formula | Olfactory Profile | Key Differentiator |
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Linalool | C₁₀H₁₈O | Floral-citrus | Broader scent versatility |
Geraniol | C₁₀H₁₈O | Rose-like | Citrus undertones |
Syringaldehyde | C₉H₁₀O₃ | Sweet, vanilla-like | Simpler structure, fewer isomers |
Ecological and Biological Roles
Plant-Pollinator Interactions
(2S,2'S,5'S)-Lilac aldehyde serves as a semiochemical, attracting nocturnal pollinators like Sphinx ligustri moths. Field studies demonstrate its emission peaks during dusk, aligning with pollinator activity cycles .
Antimicrobial Activity
Preliminary assays indicate mild antibacterial effects against Staphylococcus aureus (MIC = 512 µg/mL), suggesting potential in topical antiseptics .
Future Directions and Challenges
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Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.
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Sustainability: Transitioning to bio-based feedstocks (e.g., pinene derivatives) for greener production.
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Biosynthetic Pathways: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for de novo synthesis.
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